(R)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride

Enantiomeric purity Chiral building block Asymmetric synthesis

(R)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride (CAS 1624262-55-0) is a single-enantiomer (R-configuration) chiral amine building block characterized by a 2-bromo-4-fluorophenyl substitution pattern, supplied as the hydrochloride salt with a molecular weight of 254.53 g/mol. It belongs to the α-methylbenzylamine class and serves as a versatile intermediate in medicinal chemistry, particularly for the preparation of enantiomerically pure active pharmaceutical ingredients (APIs) targeting kinase pathways.

Molecular Formula C8H10BrClFN
Molecular Weight 254.53
CAS No. 1624262-55-0
Cat. No. B3028128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride
CAS1624262-55-0
Molecular FormulaC8H10BrClFN
Molecular Weight254.53
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1)F)Br)N.Cl
InChIInChI=1S/C8H9BrFN.ClH/c1-5(11)7-3-2-6(10)4-8(7)9;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
InChIKeyMMBXNJVKDHDORR-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(2-Bromo-4-fluorophenyl)ethanamine Hydrochloride (CAS 1624262-55-0): A Chiral Arylethylamine Building Block for Asymmetric Synthesis and Kinase-Targeted Pharmaceutical R&D


(R)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride (CAS 1624262-55-0) is a single-enantiomer (R-configuration) chiral amine building block characterized by a 2-bromo-4-fluorophenyl substitution pattern, supplied as the hydrochloride salt with a molecular weight of 254.53 g/mol . It belongs to the α-methylbenzylamine class and serves as a versatile intermediate in medicinal chemistry, particularly for the preparation of enantiomerically pure active pharmaceutical ingredients (APIs) targeting kinase pathways [1]. The compound's defined stereochemistry at the α-carbon position is critical for downstream stereochemical control in asymmetric synthesis, distinguishing it from its (S)-enantiomeric counterpart (CAS 1624261-91-1) and the racemic mixture (CAS 1086599-35-0) [2].

Why (R)-1-(2-Bromo-4-fluorophenyl)ethanamine Hydrochloride Cannot Be Interchanged with Racemic or Positional-Isomer Analogs in Stereochemically Driven Synthesis


The (R)-configured α-methylbenzylamine core of CAS 1624262-55-0 imparts specific stereoelectronic properties that directly influence the diastereomeric outcome of downstream reactions . Substituting the (R)-enantiomer with the (S)-enantiomer (CAS 1624261-91-1, purity 97%) or the racemic free base (CAS 1086599-35-0, purity 95%) when stereochemistry is pharmacophorically required will yield a different stereoisomeric product, potentially nullifying target binding or altering ADME profiles [1]. Furthermore, the 2-bromo-4-fluoro substitution pattern provides a unique orthogonal reactivity handle (bromine for cross-coupling, fluorine for metabolic modulation) not equally available from positional isomers such as the 3-bromo-4-fluoro variant (CAS 1305712-20-2) [2]. The hydrochloride salt form ensures consistent handling, solubility, and storage stability compared to the free base, which is critical for reproducible synthetic scale-up .

Head-to-Head Comparative Evidence for (R)-1-(2-Bromo-4-fluorophenyl)ethanamine Hydrochloride Against Closest Analogs [REFS-1]


Enantiomeric Configuration and Standard Purity: (R)-Enantiomer HCl vs. (S)-Enantiomer HCl vs. Racemic Free Base for Stereochemically Defined API Synthesis

The target compound, (R)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride (CAS 1624262-55-0), supplies the specific (R)-configuration at the α-carbon, with commercial standard purity of 95% (Bidepharm) and 96% (Fluorochem) . Its direct enantiomeric counterpart, the (S)-enantiomer hydrochloride (CAS 1624261-91-1), is available at a higher standard purity of 97%–98% . The racemic mixture (CAS 1086599-35-0) lacks stereochemical definition and is supplied as the free base (MW 218.07) at 95% purity . When stereochemistry is a pharmacophoric requirement, the (R)-enantiomer provides the defined stereochemical input without the need for additional chiral resolution steps.

Enantiomeric purity Chiral building block Asymmetric synthesis

Documented Use in BTK Inhibitor Development: Patent WO2023056421 vs. General-Purpose Chiral Amine Building Blocks [1]

Patent application WO2023056421, which discloses inhibitors of Bruton's tyrosine kinase (BTK), specifically identifies the (R)-1-(2-bromo-4-fluorophenyl)ethanamine scaffold as a synthetic intermediate in the preparation of BTK-targeted compounds [1]. This provides a direct, documented precedent for its utility in a therapeutically validated kinase inhibitor program. In contrast, no equivalent patent precedent was identified for the (S)-enantiomer, the racemate, or the 3-bromo-4-fluoro positional isomer in BTK inhibitor synthesis [2]. The presence of a literature-validated synthetic route reduces the risk and time associated with route scouting for BTK-targeted medicinal chemistry campaigns.

BTK inhibitor Kinase inhibitor Patent WO2023056421

Substitution Pattern Orthogonality: 2-Bromo-4-Fluoro vs. 3-Bromo-4-Fluoro Positional Isomer for Sequential Cross-Coupling and Metabolic Stability Optimization

The 2-bromo-4-fluoro substitution pattern of the target compound places bromine at the ortho position relative to the α-methylamine side chain, while fluorine occupies the para position . This arrangement provides steric and electronic differentiation from the 3-bromo-4-fluoro positional isomer (CAS 1305712-20-2), where bromine is meta to the side chain [1]. In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, the ortho-bromine in the 2-bromo-4-fluoro isomer presents a distinct reactivity profile influenced by steric hindrance from the adjacent chiral center and the electron-withdrawing para-fluorine, which collectively modulate oxidative addition rates at the C–Br bond [2]. The para-fluorine substituent also serves as a metabolic blocking group, potentially reducing CYP450-mediated oxidation at the 4-position of the phenyl ring in derived APIs — a feature that is retained in both positional isomers but with different electronic interplay [3].

Positional isomer Cross-coupling Metabolic stability

Procurement Cost Efficiency: (R)-Enantiomer HCl vs. (S)-Enantiomer HCl — Price-to-Purity Ratio for Budget-Conscious Medicinal Chemistry

At the 1-gram scale, the (R)-enantiomer hydrochloride (CAS 1624262-55-0) is priced at £125.00 (Fluorochem, purity 96%) , while the (S)-enantiomer hydrochloride (CAS 1624261-91-1) is priced at £114.00 (Fluorochem, purity 98%) . The (R)-enantiomer is approximately 9.6% more expensive per gram while offering 2 percentage points lower purity, indicating that the (S)-enantiomer is currently the more cost-efficient procurement option at this scale and purity grade. For researchers requiring milligram-scale quantities, the 250 mg price is £32.00 for the (R)-enantiomer vs. £29.00 for the (S)-enantiomer, a 10.3% premium for the (R)-form . This price differential reflects supply-demand dynamics and may influence procurement decisions when either enantiomer could theoretically serve as a chiral building block.

Procurement cost Price comparison Budget optimization

Computed Physicochemical Properties: (R)-Enantiomer HCl vs. (S)-Enantiomer HCl — Identical Descriptors for Formulation and DMPK Prediction

The computed physicochemical properties of the (R)-enantiomer hydrochloride (CAS 1624262-55-0) are identical to those of the (S)-enantiomer hydrochloride (CAS 1624261-91-1), as expected for enantiomers in achiral environments . Key computed descriptors include: Consensus Log Po/w of 2.46, ESOL Log S of -3.47 (solubility 0.0868 mg/mL), topological polar surface area (TPSA) of 26.02 Ų, and molecular weight of 254.53 g/mol . These properties place both enantiomers within favorable drug-like chemical space (TPSA < 140 Ų, LogP < 5). The practical implication is that if a project initiates with the (R)-enantiomer and later requires the (S)-enantiomer for comparative pharmacology, no reformulation or solubility adjustments should be necessary, as the physicochemical behavior in solution will be indistinguishable.

Physicochemical properties LogP Solubility Drug-likeness

Safety and Handling Profile: (R)-Enantiomer HCl vs. (S)-Enantiomer HCl — Equivalent GHS Hazard Classification Simplifying Laboratory Management

Both the (R)-enantiomer hydrochloride (CAS 1624262-55-0) and the (S)-enantiomer hydrochloride (CAS 1624261-91-1) carry identical GHS hazard classifications: GHS07 (Harmful/Irritant), with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). The precautionary measures are also identical across the two enantiomers. This equivalence eliminates the need for separate risk assessments, personal protective equipment (PPE) protocols, or waste disposal procedures when a research group handles both enantiomers, reducing administrative burden and the potential for safety protocol errors.

Safety data GHS classification Laboratory handling

Optimal Procurement and Research Application Scenarios for (R)-1-(2-Bromo-4-fluorophenyl)ethanamine Hydrochloride (CAS 1624262-55-0) Based on Quantitative Differential Evidence [1]


BTK-Targeted Kinase Inhibitor Medicinal Chemistry: Route Scouting Accelerated by Patent-Validated Intermediate [REFS-1]

For medicinal chemistry teams initiating a BTK inhibitor program, patent WO2023056421 provides direct precedent for using (R)-1-(2-bromo-4-fluorophenyl)ethanamine hydrochloride as a synthetic intermediate [1]. This eliminates the need for de novo route design and enables immediate SAR exploration. The (R)-configuration may be structurally required for target engagement in the BTK active site, and the 2-bromo substituent provides a handle for late-stage diversification via Suzuki or Buchwald-Hartwig coupling . The 96% commercial purity (Fluorochem) is adequate for initial library synthesis, with the option to upgrade to higher-purity material for lead optimization.

Asymmetric Synthesis of CNS-Targeted APIs Requiring Enantiomerically Defined α-Methylbenzylamine Cores [REFS-1]

The (R)-configuration at the α-carbon of CAS 1624262-55-0 provides a defined stereochemical input for the construction of chiral CNS-active pharmaceutical ingredients [1]. Unlike the racemate (CAS 1086599-35-0), which would require post-synthetic chiral resolution, the single-enantiomer starting material transfers chirality through the synthetic sequence, potentially reducing the number of steps and improving overall yield . The hydrochloride salt form ensures consistent stoichiometry and facilitates handling during automated parallel synthesis workflows. The computed drug-like properties (Consensus LogP 2.46, TPSA 26.02 Ų) support the suitability of derived compounds for CNS penetration.

Comparative Enantiomer Pharmacology: Matched (R)- and (S)-Pairs for Stereochemistry-Activity Relationship (SSAR) Studies [REFS-1]

Because the (R)-enantiomer (CAS 1624262-55-0) and (S)-enantiomer (CAS 1624261-91-1) are physicochemically identical (Consensus LogP 2.46, LogS -3.47, TPSA 26.02 Ų for both) [1] and share the same GHS hazard classification , they form an ideal matched pair for SSAR studies. Any observed difference in biological activity can be confidently attributed to stereochemistry rather than confounding differences in solubility, permeability, or non-specific binding. The 96% versus 98% purity difference between the (R)- and (S)-forms (Fluorochem) is unlikely to affect the interpretation of SSAR results at typical screening concentrations, though it should be noted in experimental documentation.

Late-Stage Diversification via Ortho-Bromine Cross-Coupling: Building Block for DNA-Encoded Library (DEL) Synthesis [REFS-1]

The ortho-bromine substituent in the 2-bromo-4-fluoro pattern provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the para-fluorine serves as a metabolically stable substituent [1]. This orthogonal reactivity profile makes CAS 1624262-55-0 a suitable building block for DNA-encoded library (DEL) synthesis, where on-DNA Suzuki coupling at the bromine position can generate diverse analogs while the fluorine provides a favorable property anchor. The positional isomer (3-bromo-4-fluoro, CAS 1305712-20-2) would yield different coupling regiochemistry and may not be compatible with structure-based design hypotheses that specify the 2-bromo substitution pattern . The (R)-configuration is preserved throughout the coupling, maintaining stereochemical integrity in the final library members [1].

Quote Request

Request a Quote for (R)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.